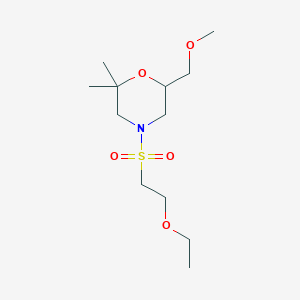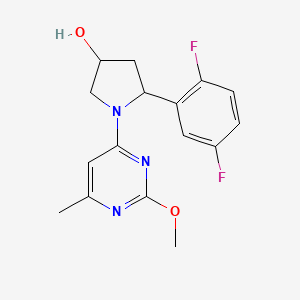![molecular formula C17H20N4O3 B7054946 N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide](/img/structure/B7054946.png)
N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide is a synthetic organic compound that features a nitroquinoline moiety linked to a piperidine ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common route starts with the nitration of quinoline to form 5-nitroquinoline. This intermediate is then subjected to a series of reactions to introduce the piperidine ring and the propanamide group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The nitroquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-nitroquinolin-6-yl)piperidin-4-ol: This compound shares the nitroquinoline and piperidine moieties but lacks the propanamide group.
N-(5-nitroquinolin-6-yl)piperidine: Similar structure but without the propanamide group.
Uniqueness
N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide is unique due to the presence of the propanamide group, which can influence its chemical properties and biological activity. This additional functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-16(22)19-12-7-10-20(11-8-12)15-6-5-14-13(4-3-9-18-14)17(15)21(23)24/h3-6,9,12H,2,7-8,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYOXAYEDFTBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7054866.png)

![N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indole-6-carboxamide](/img/structure/B7054885.png)
![1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-N-[(1-methylpyrrol-3-yl)methyl]propan-1-amine](/img/structure/B7054892.png)
![5-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7054903.png)


![2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7054920.png)
![1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7054925.png)
![4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrimidin-2-amine](/img/structure/B7054937.png)
![N-cyclopentyl-N'-(furan-2-ylmethyl)-N'-[(4-hydroxyphenyl)methyl]butanediamide](/img/structure/B7054953.png)
![N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide](/img/structure/B7054957.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4,5-dimethylpyrimidin-2-amine](/img/structure/B7054962.png)
